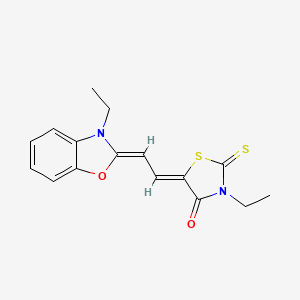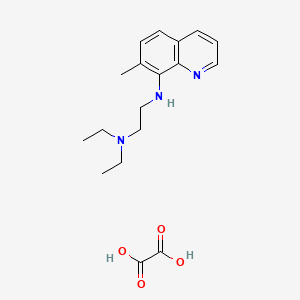![molecular formula C9H7N3 B12889892 1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile](/img/structure/B12889892.png)
1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core and an acetonitrile group. The presence of these functional groups imparts distinct chemical properties, making it a valuable scaffold for drug development and other scientific applications.
准备方法
The synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile typically involves multi-step synthetic routes. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at elevated temperatures (around 50°C) to yield various derivatives . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing advanced techniques such as catalytic hydrogenation and chromatographic purification.
化学反应分析
1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine-N-oxides.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups. Common reagents include alkyl halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
作用机制
The mechanism of action of 1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By binding to these receptors, the compound can disrupt signaling pathways, leading to the inhibition of cancer cell growth and metastasis .
相似化合物的比较
1H-Pyrrolo[3,2-b]pyridine-6-acetonitrile can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but lacks the acetonitrile group, resulting in different chemical properties and biological activities.
Pyrrolo[3,4-c]pyridine: This compound has a different arrangement of nitrogen atoms within the ring system, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C9H7N3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC 名称 |
2-(1H-pyrrolo[3,2-b]pyridin-6-yl)acetonitrile |
InChI |
InChI=1S/C9H7N3/c10-3-1-7-5-9-8(12-6-7)2-4-11-9/h2,4-6,11H,1H2 |
InChI 键 |
CRTYJZLJERVJBZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC2=C1N=CC(=C2)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


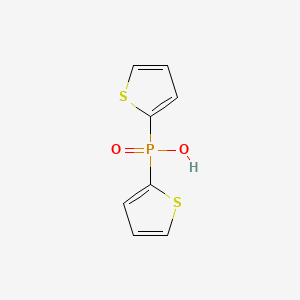
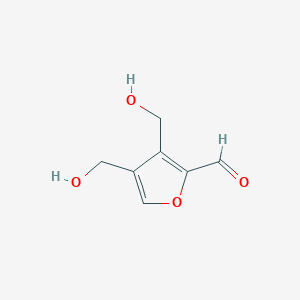
![2-(4-chlorophenyl)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B12889838.png)
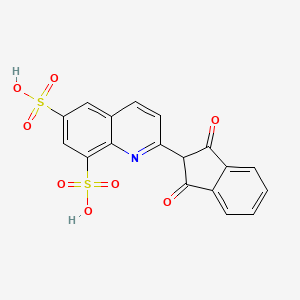
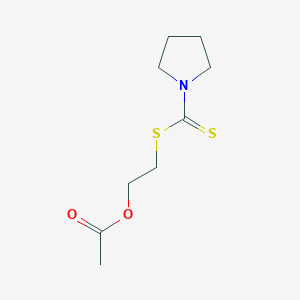
![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)
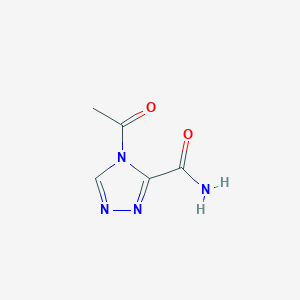
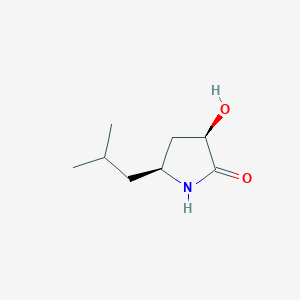
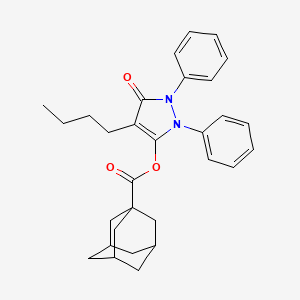
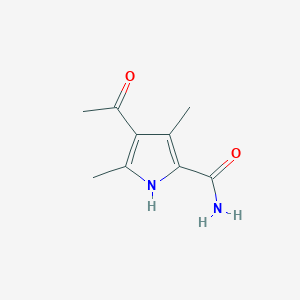
![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)

